An In-Depth Technical Guide to Methyl 2-(hydroxymethyl)benzoate (CAS 41150-46-3)
An In-Depth Technical Guide to Methyl 2-(hydroxymethyl)benzoate (CAS 41150-46-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-(hydroxymethyl)benzoate, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but actionable insights, focusing on the causality behind its properties and applications.
Molecular Overview and Physicochemical Properties
Methyl 2-(hydroxymethyl)benzoate is an organic compound featuring a benzene ring substituted with a methyl ester and a hydroxymethyl group at the ortho positions. This unique arrangement of a nucleophilic alcohol and an electrophilic ester on a rigid scaffold makes it a valuable building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of Methyl 2-(hydroxymethyl)benzoate
| Property | Value | Source(s) |
| CAS Number | 41150-46-3 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Density | 1.177 g/cm³ | [3] |
| Boiling Point | 302.251 °C at 760 mmHg | [3] |
| Flash Point | 133.143 °C | [3] |
| XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
These properties suggest a compound with moderate polarity, making it soluble in a range of organic solvents. The presence of both a hydrogen bond donor (the hydroxyl group) and multiple acceptors (the hydroxyl and ester oxygens) influences its solubility and interaction with other molecules.
Synthesis of Methyl 2-(hydroxymethyl)benzoate
A common and efficient route to Methyl 2-(hydroxymethyl)benzoate involves a two-step process starting from phthalide. This approach is advantageous due to the ready availability and low cost of the starting material.
Step 1: Synthesis of 2-(hydroxymethyl)benzoic acid from Phthalide
This step involves the base-catalyzed hydrolysis (saponification) of the lactone ring in phthalide.[4]
Experimental Protocol: Synthesis of 2-(hydroxymethyl)benzoic acid
Materials:
-
Phthalide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalide (1 equivalent) in ethanol.
-
To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).[4]
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[4]
-
After completion, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid with stirring until the solution reaches a pH of 1-2. The product will precipitate as a white solid.[4]
-
Collect the precipitated 2-(hydroxymethyl)benzoic acid by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water to remove inorganic salts.
-
Dry the product. For higher purity, recrystallization from hot water can be performed.[4]
Step 2: Fischer Esterification of 2-(hydroxymethyl)benzoic acid
The second step is the Fischer esterification of the synthesized 2-(hydroxymethyl)benzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[5]
Experimental Protocol: Synthesis of Methyl 2-(hydroxymethyl)benzoate
Materials:
-
2-(hydroxymethyl)benzoic acid
-
Methanol (excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 2-(hydroxymethyl)benzoic acid (1.0 eq) in an excess of methanol (10-20 eq) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension.[5]
-
Heat the mixture to reflux (approximately 65°C for methanol) for 4-8 hours, monitoring the reaction by TLC.[5]
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure Methyl 2-(hydroxymethyl)benzoate.[5]
Caption: Synthetic workflow for Methyl 2-(hydroxymethyl)benzoate.
Spectroscopic Characteristics (Predicted)
¹H NMR:
-
Aromatic protons (4H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm.
-
Hydroxymethyl protons (CH₂): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.
-
Hydroxyl proton (OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
Methyl ester protons (CH₃): A sharp singlet around δ 3.9 ppm.
¹³C NMR:
-
Carbonyl carbon (C=O): In the region of δ 165-170 ppm.
-
Aromatic carbons (6C): Multiple signals between δ 125-140 ppm.
-
Hydroxymethyl carbon (CH₂): Around δ 60-65 ppm.
-
Methyl ester carbon (CH₃): Around δ 52 ppm.
IR Spectroscopy:
-
O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.[6]
-
C-O stretch (ester and alcohol): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[6]
Mass Spectrometry:
-
Molecular Ion (M⁺): A peak at m/z = 166.
-
Key Fragmentation Patterns: Expect losses of the methoxy group (-OCH₃, m/z = 31), the hydroxymethyl group (-CH₂OH, m/z = 31), and the entire methoxycarbonyl group (-COOCH₃, m/z = 59). A prominent peak at m/z = 135 corresponding to the loss of the methoxy group is likely.
Reactivity and Applications in Drug Discovery
The bifunctional nature of Methyl 2-(hydroxymethyl)benzoate makes it a valuable synthon in the synthesis of pharmaceuticals and other fine chemicals.[9] The hydroxyl and methyl ester groups can be selectively reacted under different conditions.
-
The Hydroxyl Group: Can undergo oxidation to an aldehyde or carboxylic acid, etherification, or esterification.
-
The Methyl Ester Group: Can be hydrolyzed back to the carboxylic acid, reduced to a primary alcohol, or converted to an amide.
-
The Aromatic Ring: Can undergo electrophilic aromatic substitution, though the ester group is deactivating.
This differential reactivity allows for the sequential modification of the molecule, making it a versatile starting point for building molecular complexity. For instance, the hydroxyl group can be protected, followed by manipulation of the ester, and then deprotection to reveal the hydroxyl group for further reaction.
In the context of drug discovery, building blocks like Methyl 2-(hydroxymethyl)benzoate are crucial for creating libraries of compounds for screening. Its structure is a precursor to a variety of heterocyclic systems and substituted aromatic compounds that are prevalent in pharmacologically active molecules. For example, derivatives of 2-hydroxymethylbenzoic acid have been utilized in the synthesis of compounds with anti-inflammatory and analgesic properties.[9]
Caption: Key reactions of Methyl 2-(hydroxymethyl)benzoate.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 2-(hydroxymethyl)benzoate is not widely available, data from closely related compounds such as methyl benzoate and substituted benzoic acids can provide guidance on appropriate handling procedures.[10][11]
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
References
- Current time information in Ardakan, IR. (n.d.). Google.
-
PubChem. (n.d.). Methyl 2-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Studylib. (n.d.). Fischer Esterification: Preparation of methyl benzoate. Retrieved February 23, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved February 23, 2026, from [Link]
-
Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID. Retrieved February 23, 2026, from [Link]
-
Angene Chemical. (n.d.). Methyl 2-(hydroxymethyl)benzoate(CAS# 41150-46-3 ). Retrieved February 23, 2026, from [Link]
-
SysKem Chemie GmbH. (2019, June 27). Sicherheitsdatenblatt: Methylbenzoat. Retrieved February 23, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved February 23, 2026, from [Link]
-
SpectraBase. (n.d.). Methyl 2-hydroxybenzoate. Retrieved February 23, 2026, from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved February 23, 2026, from [Link]
-
ChemSrc. (2025, August 26). METHYL 2-(HYDROXYMETHYL)BENZOATE | CAS#:41150-46-3. Retrieved February 23, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 23, 2026, from [Link]
-
Scribd. (n.d.). PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. Retrieved February 23, 2026, from [Link]
-
NIST. (n.d.). Methyl 2,4,6-trihydroxybenzoate. WebBook. Retrieved February 23, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. WebBook. Retrieved February 23, 2026, from [Link]
-
Sinfoo Biotech. (n.d.). METHYL 2-(HYDROXYMETHYL)BENZOATE,(CAS# 41150-46-3). Retrieved February 23, 2026, from [Link]
-
Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved February 23, 2026, from [Link]
-
CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved February 23, 2026, from [Link]
-
Semantic Scholar. (n.d.). A concise synthesis of substituted benzoates. Retrieved February 23, 2026, from [Link]
-
YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN110724046A - Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 23, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). The Chemical Synthesis and Properties of Methyl Benzoate. Retrieved February 23, 2026, from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved February 23, 2026, from [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. Methyl 2-(hydroxymethyl)benzoate | C9H10O3 | CID 11805116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 2-(HYDROXYMETHYL)BENZOATE | CAS#:41150-46-3 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.fr [fishersci.fr]
- 11. syskem.de [syskem.de]
